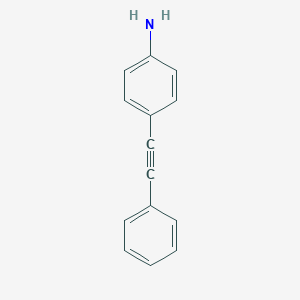

4-(phenylethynyl)aniline

Vue d'ensemble

Description

4-(phenylethynyl)aniline is an organic compound with the molecular formula C14H11N It is characterized by the presence of a phenylethynyl group attached to an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(phenylethynyl)aniline is typically synthesized through the reaction of aniline with phenylacetylene. This reaction can be carried out under inert conditions, often in the presence of a suitable catalyst. Common catalysts include palladium-based catalysts, which facilitate the coupling of the alkyne (phenylacetylene) with the aromatic amine (aniline) to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(phenylethynyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives under specific conditions.

Reduction: Reduction reactions can convert the triple bond in the phenylethynyl group to a double or single bond.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Phenylethyl derivatives.

Substitution: Nitro or halogenated aniline derivatives.

Applications De Recherche Scientifique

Materials Science

Spin Crossover Complexes

One of the prominent applications of 4-(phenylethynyl)aniline is in the synthesis of spin crossover (SCO) complexes. For instance, it has been utilized in the formation of [Fe(PM-PEA)₂(NCS)₂] complexes, where PM-PEA stands for N-(2′-pyridylmethylene)-4-(phenylethynyl)aniline. Research indicates that these complexes exhibit significant changes in magnetic properties under varying pressure conditions, demonstrating a cooperative spin crossover behavior at approximately 400 MPa . This property is crucial for developing advanced materials for sensors and switches.

Optoelectronic Applications

this compound derivatives have also been explored for their potential in optoelectronic devices. The compound's large π-conjugated system makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies show that materials derived from phenanthridine structures exhibit promising optical properties, making them candidates for new blue-emitting materials and sensitizers in dye-sensitized solar cells .

Medicinal Chemistry

Antitumor Activity

Research has highlighted the potential of phenanthridine derivatives, including those containing this compound moieties, as antitumor agents. Compounds with fused phenanthridine structures have shown significant biological activity against various cancer cell lines. This has led to their consideration as lead compounds in drug discovery .

Fluorescent Probes

The compound has been employed in developing fluorescent probes for biological imaging. These probes utilize the amine moiety's properties to enhance fluorescence, making them valuable tools for tracking biological processes and detecting specific biomolecules .

Organic Synthesis

Synthetic Intermediates

this compound serves as a key intermediate in various organic synthesis reactions. It can participate in C-N coupling reactions and hydroamination processes, facilitating the formation of complex nitrogen-containing heterocycles . This versatility is particularly beneficial in synthesizing pharmaceuticals and agrochemicals.

Electrochemical Applications

Recent studies have demonstrated the utility of this compound in electrochemical reactions, such as tandem reactions with 2-formyl benzonitrile. These reactions yield high-value products like isoindolinones, showcasing the compound's potential in electro-organic synthesis .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-(phenylethynyl)aniline involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity to specific targets. Additionally, the aniline moiety can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparaison Avec Des Composés Similaires

- 4-(2-Phenylethenyl)aniline

- 2-(Phenylethynyl)aniline

- 4-(Phenylethynyl)phenol

Comparison: 4-(phenylethynyl)aniline is unique due to the presence of both the phenylethynyl group and the aniline moiety, which confer distinct electronic and chemical properties. Compared to 4-(2-Phenylethenyl)aniline, the ethynyl group in this compound provides additional reactivity and potential for further functionalization .

Activité Biologique

4-(Phenylethynyl)aniline, also known as phenylethynylaniline, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms, effects on different biological systems, and potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHN

- Molecular Weight: 221.27 g/mol

- IUPAC Name: this compound

The compound features an ethynyl group attached to a phenyl ring, which is further connected to an aniline moiety. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including cancer research, enzyme inhibition, and neuropharmacology.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For example, it has been evaluated against breast cancer cell lines MCF-7 and HCC1954. The results indicated differential responses based on the molecular background of the cell lines:

| Cell Line | Concentration (μM) | Proliferation Inhibition (%) |

|---|---|---|

| MCF-7 | 6.25 | 24 |

| MCF-7 | 12.5 | 25 |

| HCC1954 | 6.25 | 70 |

| HCC1954 | 12.5 | 80 |

These findings suggest that HCC1954 cells are more susceptible to the compound compared to MCF-7 cells, likely due to differences in receptor expression (HER2, ER, PR) which influence cellular responses to treatment .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related research:

- Receptor Interaction: The compound may interact with various receptors involved in cancer progression and pain modulation.

- Signal Transduction Pathways: By influencing kinase pathways or hormone receptors (e.g., estrogen receptors), it could alter cellular proliferation and survival signals.

Case Studies

-

Study on Breast Cancer Cell Lines:

A study assessed the effects of various derivatives of phenylethynylaniline on breast cancer cell lines. The results highlighted significant differences in proliferation inhibition based on the specific structural modifications of the compounds used . -

Neuropharmacological Studies:

Research into related compounds has shown their potential role in modulating neurochemical pathways associated with pain relief and anxiety, suggesting that this compound might also possess neuroactive properties .

Propriétés

IUPAC Name |

4-(2-phenylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFQRHOQXHVJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404945 | |

| Record name | 4-(2-phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-25-8 | |

| Record name | 4-(2-phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.